molecular formula C10H16ClN5O B5681770 4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

Cat. No.: B5681770
M. Wt: 257.72 g/mol
InChI Key: VDPCEFVQYYXWDY-UHFFFAOYSA-N
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Description

4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group, a morpholine ring, and a propan-2-yl group attached to the triazine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine typically involves the substitution of a chloride ion in cyanuric chloride with morpholine. This reaction is carried out in the presence of sodium carbonate as a base, often in a dioxane/water solvent mixture at temperatures ranging from 70 to 80°C . The reaction can also be facilitated using microwave irradiation, which can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine compound.

Mechanism of Action

The mechanism of action of 4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5O/c1-7(2)12-9-13-8(11)14-10(15-9)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCEFVQYYXWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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